FURA PE-3 POTASSIUM SALT
Description
Significance of Intracellular Calcium Dynamics in Cellular Physiology
Intracellular calcium ions (Ca²⁺) are fundamental signaling molecules that regulate a multitude of cellular functions. frontiersin.org In response to various external stimuli, cells modulate their cytosolic Ca²⁺ levels, a process that involves both the influx of extracellular calcium and the release from internal stores like the endoplasmic reticulum. aimspress.com This transient increase in intracellular Ca²⁺ concentration acts as a critical signal, influencing everything from muscle contraction and neurotransmitter release to gene expression and cell proliferation. frontiersin.orgaimspress.comupc.edu The spatial and temporal patterns of these calcium signals, often manifesting as localized "sparks" or widespread waves, encode specific information that dictates the cellular response. wikipedia.orgnih.gov The precise control of these dynamics is paramount; disruptions in calcium signaling are implicated in numerous pathological conditions.
Historical Development of Fluorescent Calcium Probes
The journey to visualize intracellular calcium began in earnest in the 1980s with the development of the first fluorescein-based calcium indicators at the University of California, Berkeley. stratech.co.uk A pivotal moment in this field was the creation of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) by Roger Tsien in 1980, a highly selective calcium chelator. acs.org This innovation paved the way for the first generation of fluorescent indicators, such as Quin-2. thermofisher.com These early probes, while groundbreaking, had limitations including lower quantum yields and the potential to buffer intracellular calcium due to the high concentrations required for a detectable signal. thermofisher.com
Subsequent research led to the development of brighter and more sensitive indicators. The introduction of Fura-2 and Indo-1 marked a significant advancement, offering improved fluorescence properties and becoming mainstays in calcium imaging. thermofisher.comunits.it These were followed by indicators like Fluo-3 and Fluo-4, which are excited by visible light and exhibit a large fluorescence intensity increase upon binding calcium. stratech.co.ukbiotium.com However, these "single-wavelength" indicators presented challenges related to background fluorescence and signal accuracy. stratech.co.uk The continuous evolution of these tools has also seen the advent of genetically encoded calcium indicators (GECIs) like GCaMP, which are proteins that fluoresce upon calcium binding. wikipedia.org
Evolution of Ratiometric Fluorescent Indicators: Context for FURA PE-3 POTASSIUM SALT Research
Ratiometric fluorescent indicators represent a significant leap forward in the precise measurement of intracellular ion concentrations. Unlike single-wavelength indicators where the signal is based on a change in fluorescence intensity at one wavelength, ratiometric indicators exhibit a shift in either their excitation or emission spectrum upon binding to the target ion. nih.govrsc.org This allows for the calculation of the ratio of fluorescence intensities at two different wavelengths.
The key advantage of this ratiometric approach is that it provides an internally controlled measurement, minimizing artifacts from factors such as uneven dye loading, cell thickness, photobleaching, and indicator leakage. biotium.comthermofisher.com Fura-2 is a classic example of a ratiometric indicator that is excited by UV light; its excitation maximum shifts upon binding Ca²⁺. units.itbiotium.com The development of such indicators provided a more quantitative and reliable method for determining intracellular calcium concentrations. units.it It is within this context of refining ratiometric indicators to address specific experimental challenges, such as cytosolic retention, that this compound was developed.
This compound: A Detailed Profile
This compound is a specialized, cell-impermeant, ratiometric fluorescent calcium indicator. bioscience.co.uk It is an analog of the widely used Fura-2, designed with specific modifications to improve its performance in certain experimental applications. google.com
Chemical and Physical Properties
The defining characteristic of FURA PE-3 is its zwitterionic nature at physiological pH, which significantly enhances its retention within the cytosol. google.comcore.ac.uk This property addresses a common issue with earlier polycarboxylate indicators like Fura-2, which can leak out of cells and compartmentalize into organelles over time. google.comcore.ac.uk
| Property | Value | Source |
| Molecular Formula | C37H39N5O17 | chemsrc.com |
| Molecular Weight | Not specified | |
| Solubility | Soluble in methanol (B129727) (5 mg/ml), and partly in water | chemsrc.com |
| Form | Potassium salt | chemsrc.com |
| CAS Number | 172890-83-4 | chemsrc.coma2bchem.com |
Spectral Properties and Research Findings
Similar to its parent compound Fura-2, FURA PE-3 exhibits a shift in its excitation spectrum upon binding to Ca²⁺. This allows for ratiometric measurement of calcium concentration by monitoring the fluorescence emission at a single wavelength (around 505-510 nm) while alternating the excitation wavelength. bioscience.co.ukgoogle.com
In its calcium-bound state, FURA PE-3 has a peak excitation wavelength of approximately 335 nm. google.com In the absence of calcium (free anion form), the peak excitation shifts to around 364 nm. google.com The emission maximum remains relatively constant, shifting slightly from approximately 508 nm (free anion) to 495 nm (Ca²⁺ bound) at 37°C. google.com
Key Research Findings:
Improved Cytosolic Retention: Studies have demonstrated that FURA PE-3 exhibits a significantly lower leakage rate from cells compared to Fura-2. google.comcore.ac.uk This prolonged intracellular retention allows for longer-term experiments with more stable baseline fluorescence. core.ac.uk
Zwitterionic Nature: The introduction of a piperazine (B1678402) ring in its structure gives FURA PE-3 a tertiary amino group that can be protonated at cytosolic pH. google.com This creates a zwitterionic molecule that is less prone to being transported out of the cell by organic anion transporters. google.comcore.ac.uk
Calcium Affinity: The dissociation constant (Kd) for Ca²⁺ is a critical parameter for any calcium indicator. For Fura-PE3, the Kd for calcium has been reported to be approximately 209 nM at 37°C. google.com It also shows a much lower affinity for magnesium (Kd of about 4.0 mM), which is crucial for selectively measuring calcium in the presence of physiological magnesium concentrations. google.com
Applications: FURA PE-3 has been utilized in studies of vasoconstriction in intrapulmonary and mesenteric resistance arteries. chemsrc.com Its improved retention makes it particularly suitable for experiments that require monitoring calcium dynamics over extended periods.
The development of this compound represents a targeted effort to overcome specific limitations of earlier fluorescent calcium indicators. Its enhanced cytosolic retention, a direct result of its zwitterionic properties, provides researchers with a more robust tool for the long-term, quantitative imaging of intracellular calcium dynamics.
Properties
CAS No. |
172890-83-4 |
|---|---|
Molecular Formula |
C37H39K4N5O17 |
Molecular Weight |
982.13 |
IUPAC Name |
2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-[3-[4-(carboxymethyl)piperazin-1-yl]-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid;potassium |
InChI |
InChI=1S/C37H39N5O17.4K/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53;;;;/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55);;;; |
InChI Key |
INBYKMUUHJTRFC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)O)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)O)CC(=O)O)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)O)CC(=O)O.[K].[K].[K].[K] |
Origin of Product |
United States |
Theoretical Framework of Fura Pe 3 Potassium Salt Functionality
Principles of Ratiometric Calcium Measurement with FURA PE-3 POTASSIUM SALT
This compound is a fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). It belongs to the same family as Fura-2 and operates on the principle of ratiometric fluorescence measurement. This technique offers a significant advantage over single-wavelength indicators by providing more accurate and reliable data, largely independent of variations in dye concentration, cell thickness, and illumination intensity.
The core of its function lies in a calcium-dependent shift in its excitation spectrum. When excited by ultraviolet light, FURA PE-3 exhibits different fluorescence intensities depending on whether it is in its calcium-free or calcium-bound state. Specifically, the dye shows a shift in its peak excitation wavelength upon binding to Ca²⁺ ions. Typically, the fluorescence intensity at one excitation wavelength (e.g., 340 nm) increases as [Ca²⁺]i rises, while the intensity at a second excitation wavelength (e.g., 380 nm) decreases. The emission wavelength, however, remains relatively constant, typically around 505-510 nm. oup.com
By calculating the ratio of the fluorescence intensities emitted when the dye is excited at these two wavelengths (340/380 ratio), researchers can determine the precise intracellular calcium concentration. This ratiometric approach corrects for potential artifacts that can affect fluorescence measurements, such as dye leakage or photobleaching, thus ensuring a more robust and quantitative analysis of calcium dynamics within living cells. oup.com The relationship between the fluorescence ratio and [Ca²⁺]i is determined through a calibration procedure.
The use of ratiometric indicators like FURA PE-3 is crucial for studying the complex roles of calcium as a second messenger in various cellular processes, including signal transduction, muscle contraction, and neurotransmission.
Enhanced Intracellular Retention and Cytosolic Confinement of this compound
A significant challenge in using fluorescent calcium indicators is their tendency to leak out of the cell or become compartmentalized within intracellular organelles over time. This can lead to a diminishing signal and inaccurate measurements of cytosolic calcium levels. FURA PE-3 was specifically designed to address these issues, offering improved retention and confinement within the cytoplasm.
Mechanisms Underlying Improved Cytosolic Confinement of this compound
The enhanced intracellular retention of FURA PE-3 is attributed to its unique chemical structure. Unlike its predecessor, Fura-2, FURA PE-3 is a zwitterionic indicator at physiological pH. capes.gov.brgoogle.com This means that the molecule carries both a positive and a negative charge, which significantly reduces its ability to traverse cellular membranes and leak out of the cytosol. sigmaaldrich.com
The acetoxymethyl (AM) ester form of FURA PE-3 is initially membrane-permeant, allowing it to be loaded into cells. interchim.frscbt.com Once inside, intracellular esterases cleave the AM groups, trapping the now charged and membrane-impermeant form of the dye within the cytoplasm. interchim.frscbt.com The zwitterionic nature of the active FURA PE-3 molecule further prevents its extrusion by organic anion transporters, a common pathway for the removal of other fluorescent dyes from the cell. biotium.com This results in a longer-lasting and more stable fluorescent signal, enabling the monitoring of calcium dynamics over extended periods. oup.com
Comparative Analysis of this compound Retention Efficacy Relative to Other Indicators
Studies have demonstrated the superior retention of FURA PE-3 compared to other commonly used calcium indicators, such as Fura-2. In various cell types, FURA PE-3 exhibits significantly slower leakage rates, allowing for prolonged experimental windows. For instance, in some cell types where Fura-2 leakage is substantial, FURA PE-3 remains effectively trapped within the cytosol for hours. sigmaaldrich.cominterchim.fr
This improved retention is a key advantage in long-term studies of cellular calcium signaling, where maintaining a stable dye concentration is critical for accurate measurements. The reduced leakage and compartmentalization of FURA PE-3 minimize artifacts and provide a more faithful representation of cytosolic calcium fluctuations. nih.gov
| Indicator | Key Structural Feature | Primary Advantage | Primary Disadvantage |
| FURA PE-3 | Zwitterionic at physiological pH | Enhanced intracellular retention and resistance to leakage capes.gov.brsigmaaldrich.com | |
| Fura-2 | Tetracarboxylate | Ratiometric measurement | Prone to leakage and compartmentalization interchim.frbiotium.com |
| Indo-1 | Ratiometric indicator | Suitable for flow cytometry | Susceptible to phototoxicity |
| Fluo-3 | Non-ratiometric | High fluorescence increase upon Ca²⁺ binding | Measurements affected by dye concentration and cell thickness |
Considerations for Optimal this compound Performance in Live-Cell Environments
To ensure the optimal performance of FURA PE-3 in live-cell imaging experiments, several factors must be taken into account. Proper loading of the dye is crucial for achieving a strong and uniform fluorescent signal. The AM ester form of FURA PE-3 is typically used for loading, and the concentration and incubation time should be optimized for the specific cell type being studied. interchim.fr The use of a non-ionic detergent like Pluronic® F-127 can aid in the solubilization and loading of the AM ester. interchim.fr
It is also important to consider the potential for phototoxicity, especially when using UV excitation wavelengths. Minimizing the exposure time and intensity of the excitation light can help to reduce cell damage and artifacts in the fluorescence measurements. aatbio.com
The calibration of the fluorescence ratio to determine the absolute [Ca²⁺]i is a critical step for quantitative analysis. This is typically done using solutions with known calcium concentrations to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. oup.com
Finally, the experimental buffer conditions, including pH and the presence of other ions, can influence the fluorescence properties of FURA PE-3. Therefore, it is essential to maintain a stable and physiologically relevant environment throughout the experiment to ensure accurate and reproducible results.
| Parameter | Recommended Condition/Consideration | Rationale |
| Loading | Use FURA PE-3 AM ester; optimize concentration and incubation time for cell type. interchim.fr | To achieve uniform and adequate dye concentration in the cytosol. |
| Excitation | Use minimal light exposure and intensity. aatbio.com | To reduce phototoxicity and photobleaching. |
| Calibration | Perform in vitro or in situ calibration to determine Rmin and Rmax. oup.com | For accurate conversion of fluorescence ratios to absolute [Ca²⁺]i. |
| Buffer | Maintain physiological pH and ion concentrations. | To ensure the dye's fluorescence properties are not altered by environmental factors. |
| Temperature | Maintain a stable temperature. | Temperature can affect dye leakage rates and cellular processes. biotium.com |
Methodological Approaches Employing Fura Pe 3 Potassium Salt in Cellular Calcium Studies
Cell Loading Strategies for FURA PE-3 POTASSIUM SALT
The introduction of Fura-PE3 into the intracellular environment is a critical first step for its use as a calcium indicator. The choice of loading method depends on factors such as cell type, experimental goals, and the specific form of the dye being used. The two primary forms are the membrane-impermeant salt form (Fura-PE3, hexapotassium salt) and the membrane-permeant acetoxymethyl (AM) ester form (Fura-PE3/AM). interchim.frsigmaaldrich.com
Microinjection and Scrape Loading Techniques for this compound
For the direct introduction of the membrane-impermeant Fura-PE3 potassium salt, mechanical loading techniques such as microinjection and scrape loading are employed. interchim.frbiotium.com
Microinjection: This technique involves using a fine glass micropipette to directly inject a solution containing Fura-PE3 potassium salt into the cytoplasm of a single cell. interchim.fr This method offers precise control over the intracellular concentration of the dye and is particularly useful for studies on a small number of identified cells. Research on teleost retinal pigment epithelial cells has utilized microinjection to introduce Fura-2, a related indicator, for studying pigment granule movements. biologists.com
Scrape Loading: In this method, a layer of adherent cells is gently scraped in the presence of a solution containing Fura-PE3 potassium salt. The transient disruption of the cell membrane allows the dye to enter the cytoplasm. interchim.fr This technique is suitable for loading a larger population of cells simultaneously, although it is less controlled than microinjection and can cause some cell damage.
Acetoxymethyl (AM) Ester Loading for Intracellular this compound Conversion
The most common method for loading a large population of cells with Fura-PE3 is through the use of its acetoxymethyl (AM) ester derivative, Fura-PE3/AM. interchim.frsigmaaldrich.comscbt.comscbt.com This lipophilic form of the dye can readily cross the cell membrane. scbt.com
Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting Fura-PE3/AM into its active, membrane-impermeant form, Fura-PE3 hexapotassium salt. interchim.frsigmaaldrich.comscbt.com This process effectively traps the dye within the cytosol, allowing for the measurement of intracellular calcium. interchim.frsigmaaldrich.com The AM ester itself is not responsive to calcium; the hydrolysis step is essential for the indicator to become sensitive to calcium ions. interchim.fr
Studies have shown successful loading of various cell types with Fura-PE3/AM, including 322 T lymphoma cells and isolated retinal pigment epithelial cells. google.combiologists.com The loading procedure typically involves incubating the cells in a physiological buffer containing the Fura-PE3/AM ester for a specific duration, often at 37°C, followed by a period for de-esterification. core.ac.ukahf.de To aid in the solubilization of the AM ester in aqueous media, a non-ionic detergent like Pluronic® F-127 is often used. interchim.fr
Patch-Clamp Delivery of this compound
The patch-clamp technique, a cornerstone of electrophysiology, can also be adapted for the delivery of Fura-PE3 potassium salt into a single cell. interchim.frcore.ac.uk This method provides a powerful combination of electrophysiological recording and simultaneous intracellular calcium imaging.
In the whole-cell patch-clamp configuration, a glass micropipette filled with an internal solution containing Fura-PE3 potassium salt is sealed onto the cell membrane. axolbio.comice-biosci.commoleculardevices.comprotocols.io Subsequent rupture of the membrane patch under the pipette allows the contents of the pipette, including the Fura-PE3, to diffuse into the cell's cytoplasm. protocols.io This technique enables the direct correlation of changes in membrane potential and ion channel activity with fluctuations in intracellular calcium concentration. For instance, Fura-2 has been used in patch-clamp studies of ex-vivo brain slices to monitor calcium dynamics. protocols.io
Quantitative Fluorescence Microscopy Techniques with this compound
Once cells are loaded with Fura-PE3, fluorescence microscopy is used to visualize and quantify changes in intracellular calcium. The spectral properties of Fura-PE3, similar to Fura-2, make it particularly well-suited for ratiometric imaging.
Ratiometric Imaging Modalities for this compound
Fura-PE3 is a ratiometric calcium indicator, meaning its fluorescence excitation spectrum shifts upon binding to calcium. scbt.comnih.gov When unbound to calcium, Fura-PE3 has an excitation maximum at approximately 380 nm. interchim.fr Upon binding calcium, the excitation peak shifts to around 335-340 nm, while the emission maximum remains relatively constant at about 495-510 nm. biotium.cominterchim.fr
This spectral shift allows for the determination of intracellular calcium concentrations by measuring the ratio of fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm). nih.govcoolled.com Ratiometric measurements offer several advantages over single-wavelength intensity measurements:
They are largely independent of dye concentration, path length, and excitation light intensity. interchim.fr
They help to correct for artifacts such as photobleaching and uneven dye loading. interchim.fr
Ratiometric imaging with Fura-PE3 has been successfully applied in various research contexts, including the study of the physical environment within the Chlamydia trachomatis inclusion and the real-time measurement of intracellular calcium in arteriolar endothelium and smooth muscle in vivo. nih.govnih.gov
Integration of this compound with Advanced Imaging Platforms (e.g., Confocal, Multiphoton)
Fura-PE3 can be effectively utilized with advanced imaging platforms like confocal and multiphoton microscopy to obtain high-resolution, three-dimensional information about intracellular calcium dynamics. fsu.edu
Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, resulting in sharp, optically sectioned images of the sample. evidentscientific.comnih.gov When combined with Fura-PE3, confocal microscopy allows for the visualization of calcium changes within specific subcellular compartments with high spatial resolution.
Multiphoton Microscopy: This technique utilizes the simultaneous absorption of two or more lower-energy photons to excite the fluorophore, a process that is inherently localized to the focal volume. nih.goviupui.edumicrobenotes.com This localization reduces phototoxicity and photobleaching in out-of-focus regions, making it ideal for imaging deep within scattering tissues and for long-term studies of living cells. nih.goviupui.edu Fura-PE3 has been used in conjunction with two-photon microscopy for in vivo imaging of neural networks. researchgate.net The use of Fura-PE3 with multiphoton microscopy has been noted in studies of viable frog taste disks. nih.gov
The integration of Fura-PE3 with these advanced imaging modalities enables researchers to investigate complex spatio-temporal patterns of calcium signaling in a wide range of biological systems.
Table of Research Findings with Fura-PE3
| Research Area | Cell/Tissue Type | Key Finding with Fura-PE3 | Reference |
|---|---|---|---|
| Host-Parasite Interactions | HeLa cells infected with Chlamydia trachomatis | The chlamydial inclusion is freely permeable to cytoplasmic ions, including Ca2+, as determined by ratiometric imaging with Fura-PE3. nih.gov | nih.gov |
| Vascular Physiology | Hamster cheek pouch arterioles | Developed a real-time method to measure intracellular Ca2+ in endothelium and smooth muscle using ratiometric analysis of Fura-PE3 fluorescence. nih.gov | nih.gov |
| Cellular Physiology | 322 T lymphoma cells | Demonstrated that Fura-PE3 resists leakage and compartmentalization compared to Fura-2, allowing for prolonged and stable cytosolic calcium measurements. core.ac.ukgoogle.com | core.ac.ukgoogle.com |
| Retinal Physiology | Teleost retinal pigment epithelial cells | Used Fura-PE3/AM to confirm that elevated intracellular Ca2+ induced by an ionophore did not affect pigment granule movements. biologists.com | biologists.com |
| Neuroscience | In vivo mouse brain | Fura-PE3 AM is listed as a Ca2+-indicator dye suitable for targeted bulk-loading for two-photon brain imaging. researchgate.net | researchgate.net |
Flow Cytometry Applications for this compound-Based Calcium Analysis
FURA PE-3, an analog of Fura-2, has been adapted for use in flow cytometry to measure intracellular calcium concentration ([Ca²⁺]i). physiology.orgnih.gov While traditional flow cytometric calcium analysis has often relied on dyes like Indo-1 or the combination of Fluo-3 and Fura Red, FURA PE-3 presents an alternative, particularly due to its resistance to leakage and compartmentalization. physiology.orgplos.org The ratiometric nature of FURA PE-3, similar to Fura-2, allows for more accurate quantification of [Ca²⁺]i by correcting for variations in cell size, dye loading, and instrument stability. researchgate.net
In flow cytometry, cells loaded with the acetoxymethyl (AM) ester form of FURA PE-3 are analyzed for fluorescence emission at two different excitation wavelengths (or emission wavelengths, depending on the dye's properties). The ratio of these fluorescence intensities is then used to calculate the intracellular calcium concentration. This ratiometric approach is advantageous as it minimizes issues related to uneven dye loading and leakage. researchgate.net The use of a single dye like FURA PE-3 for ratiometric analysis can also free up other fluorescence channels for multiparametric analysis, such as the simultaneous labeling of cell surface markers. plos.org This is particularly valuable when analyzing heterogeneous cell populations. plos.org
The development of advanced flow cytometers with multiple lasers and detectors has expanded the possibilities for combining FURA PE-3 with other fluorescent probes to simultaneously measure multiple cellular parameters. nih.govplos.org For instance, it is feasible to combine FURA PE-3-based calcium measurements with probes for other ions like sodium, potassium, or for pH. nih.gov
Spectrofluorometric Measurements of Calcium Dynamics with this compound
Spectrofluorometry is a fundamental technique for characterizing the calcium binding and spectral properties of this compound and for measuring bulk cellular calcium responses in cell suspensions. This method involves exciting the dye-loaded cells at specific wavelengths and measuring the resulting fluorescence emission.
The spectral properties of FURA PE-3 are similar to its parent compound, Fura-2. When FURA PE-3 binds to calcium, its peak absorption wavelength shifts from approximately 364 nm in the calcium-free form to 335 nm in the calcium-bound form. google.com Correspondingly, the peak emission wavelength shifts from around 508 nm to 495 nm. google.com The isosbestic point, where the absorption is independent of calcium concentration, is approximately 362 nm. physiology.org
To determine the dissociation constant (Kd) for calcium, a series of spectrofluorometric titrations are performed. google.com This involves preparing solutions with known concentrations of free calcium, typically using calcium buffers like EGTA, and measuring the fluorescence ratio at the excitation maxima for the bound and free forms of the dye. google.comnih.gov The Kd of FURA PE-3 for calcium has been reported to be approximately 204-209 nM at 37°C. physiology.orggoogle.com
In practical applications, cells loaded with FURA PE-3/AM are placed in a temperature-controlled cuvette within a spectrofluorometer. google.com The fluorescence is continuously recorded while the cells are stimulated with various agonists or inhibitors to observe changes in intracellular calcium levels. google.com The ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340 nm and 380 nm) is calculated and then converted to [Ca²⁺]i using the Grynkiewicz equation, which incorporates the measured fluorescence ratio, the minimum and maximum fluorescence ratios (Rmin and Rmax), and the Kd of the dye. physiology.orgnih.gov
Table 1: Spectral and Physical Properties of FURA PE-3
| Property | Value | Reference |
| Peak Absorption (Ca²⁺ bound) | 335 nm | google.com |
| Peak Absorption (Ca²⁺ free) | 364 nm | google.com |
| Peak Emission (Ca²⁺ bound) | 495 nm | google.com |
| Peak Emission (Ca²⁺ free) | 508 nm | google.com |
| Isosbestic Wavelength | ~362 nm | physiology.org |
| Calcium Kd (37°C) | 209 nM | physiology.orggoogle.com |
| Magnesium Kd (37°C) | 4.0 mM | google.com |
Applications of Fura Pe 3 Potassium Salt in Investigating Specific Cellular Processes
Elucidating Intracellular Calcium Signaling Pathways with FURA PE-3 POTASSIUM SALT
The precise control of intracellular calcium is fundamental to a vast array of cellular signaling pathways. FURA PE-3's ability to provide stable and quantitative measurements has made it an important tool for dissecting these complex processes.
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that, upon activation, can trigger the release of calcium from intracellular stores. nih.govnih.gov The activation of Gq-coupled GPCRs stimulates phospholipase C (PLC), which in turn produces inositol (B14025) 1,4,5-trisphosphate (IP₃). nih.govfrontiersin.org IP₃ then binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytosol. frontiersin.orgmdpi.com This rapid increase in cytosolic calcium can be effectively monitored using fluorescent dyes like FURA PE-3, making it a valuable tool in high-throughput screening for GPCR agonists and antagonists. nih.govresearchgate.net
Research utilizing FURA PE-3 has helped to characterize the Ca²⁺ signals initiated by various GPCRs and ion channels. For instance, studies have employed FURA PE-3 to examine Ca²⁺ mobilization following the activation of purinergic and muscarinic receptors in neurons and glial cells. nih.gov Furthermore, FURA PE-3 has been used to investigate Ca²⁺ influx through receptor-operated channels, which are non-selective cation channels that open in response to ligand binding, contributing to sustained calcium signals. bac-lac.gc.ca
| Cellular Process | Key Finding | Organism/Cell Type | Reference |
|---|---|---|---|
| Receptor-Operated Ca²⁺ Influx | Pharmacological activation of a non-selective cation channel produced inward current and Ca²⁺ entry, as assessed by Mn²⁺-quench of FURA PE-3. | Aplysia bag cell neurons | bac-lac.gc.ca |
| GPCR Signaling | Activation of Gq-coupled receptors leads to a rapid, transient increase in intracellular Ca²⁺, which can be measured in high-throughput formats. | General (HTS applications) | nih.govresearchgate.net |
| Proton-Sensing GPCRs | Proton-sensing GPCRs like OGR1 and GPR4 can mediate the mobilization of Ca²⁺ from intracellular stores in response to changes in extracellular pH. | General (Cancer cell context) | frontiersin.org |
Store-operated calcium entry (SOCE) is a crucial mechanism for replenishing Ca²⁺ in the endoplasmic reticulum after its depletion and for generating sustained Ca²⁺ signals. frontiersin.orgnih.gov The process is initiated when the ER Ca²⁺ sensor, STIM1, detects low Ca²⁺ levels in the ER lumen. frontiersin.org This triggers STIM1 to move to ER-plasma membrane junctions where it interacts with and activates Orai1, a plasma membrane Ca²⁺ channel, leading to Ca²⁺ influx from the extracellular space. frontiersin.orgnih.gov
FURA PE-3 has been instrumental in studying SOCE. In experiments, researchers often use agents like thapsigargin (B1683126) or cyclopiazonic acid (CPA), which are inhibitors of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, to deplete ER Ca²⁺ stores and trigger SOCE. nih.govplos.org By using FURA PE-3 in Ca²⁺-free medium followed by the reintroduction of external Ca²⁺, scientists can isolate and characterize the SOCE pathway. nih.govresearchgate.net Studies in Aplysia bag cell neurons have used FURA PE-3 to characterize a Ca²⁺ entry pathway activated by store depletion as a form of SOCE. nih.gov Similarly, research in various artery types has employed FURA PE-3 to investigate capacitative calcium entry as a specific vasoconstrictor mechanism. medchemexpress.comresearchgate.net
Maintaining low resting intracellular Ca²⁺ levels is vital for cell health and proper signaling. This is achieved through the coordinated action of pumps and exchangers that remove Ca²⁺ from the cytosol. physiology.orgnih.gov Key players in Ca²⁺ clearance include the plasma membrane Ca²⁺-ATPase (PMCA), the Na⁺/Ca²⁺ exchanger (NCX), and the SERCA pump which sequesters Ca²⁺ back into the ER. nih.gov
FURA PE-3's stability makes it well-suited for studying the relatively slow processes of Ca²⁺ clearance and the maintenance of homeostasis. google.complos.org Research in aortic smooth muscle cells from genetically modified mice used FURA PE-3 to demonstrate that the Na⁺-K⁺-ATPase α2-isoform influences Ca²⁺ homeostasis by modulating the activity of the NCX. physiology.org In Aplysia bag cell neurons, FURA PE-3 imaging revealed that distinct Ca²⁺ clearance systems are dedicated to different Ca²⁺ sources; for example, Ca²⁺ influx from voltage-gated channels was primarily cleared by mitochondria and the PMCA, while clearance of Ca²⁺ from store-operated entry was dependent on the SERCA pump. nih.gov
Store-Operated Calcium Entry (SOCE) Mechanisms
Neuronal Calcium Dynamics and Excitability Studies Using this compound
In neurons, calcium is a critical second messenger that links electrical activity, such as action potentials, to a wide range of downstream cellular processes. FURA PE-3 is a valuable tool for monitoring these rapid and localized changes in neuronal Ca²⁺ concentration. cymitquimica.comjneurosci.org
Action potentials trigger the opening of voltage-gated calcium channels (VGCCs), leading to a rapid influx of Ca²⁺ and the generation of a "calcium transient". jneurosci.orgcolumbia.edu The ability to detect these transients provides a direct optical readout of neuronal spiking activity. columbia.edu
FURA PE-3 has been used to ratiometrically image Ca²⁺ transients evoked by trains of action potentials in neurons. bac-lac.gc.cajneurosci.org For example, in Aplysia bag cell neurons, researchers used FURA PE-3 to show that stimulating neurons with a 5 Hz train of depolarizing current pulses produced a transient rise in intracellular Ca²⁺ in both the soma and neurites. jneurosci.org Such studies have also investigated how these Ca²⁺ transients can be modulated, for instance by the activation of Protein Kinase C (PKC), which was found to enhance stimulus-evoked Ca²⁺ entry. jneurosci.orgjneurosci.org Furthermore, research has demonstrated that Ca²⁺ release from intracellular stores, a process known as calcium-induced calcium release (CICR), can contribute to and amplify the Ca²⁺ signals triggered by action potentials. nih.govnih.gov
| Stimulus | Key Finding | Experimental System | Reference |
|---|---|---|---|
| 5 Hz, 5s train of depolarizing pulses | Produced a moderate, transient Ca²⁺ rise in neurites and soma. | Aplysia bag cell neurons (sharp-electrode recording) | jneurosci.org |
| 5 Hz, 5s train after PMA treatment | The same stimulus caused a substantially larger peak Ca²⁺ influx, indicating modulation by PKC. | Aplysia bag cell neurons (sharp-electrode recording) | jneurosci.org |
| 5 Hz, 1 min train of voltage steps | Elicited voltage-gated Ca²⁺ influx followed by EGTA-sensitive Ca²⁺-induced Ca²⁺ release (CICR). | Aplysia bag cell neurons (whole-cell voltage clamp) | nih.gov |
Neurons possess a variety of pathways for Ca²⁺ entry beyond VGCCs, including receptor-operated channels and store-operated channels. nih.govbac-lac.gc.ca Distinguishing the contributions of these different pathways is essential for understanding neuronal function. FURA PE-3 has been employed to dissect these specific entry routes.
In cultured bag cell neurons, FURA PE-3 imaging was used to characterize a store-operated Ca²⁺ influx pathway, demonstrating its existence and function in a neuronal context. nih.gov Other work in the same neuronal type used FURA PE-3 to show that application of sodium pyrithione (B72027) selectively stimulates a Ca²⁺ entry pathway that is dependent on extracellular Ca²⁺ and leads to membrane depolarization. queensu.ca These studies highlight the utility of FURA PE-3 in identifying and characterizing the diverse mechanisms that govern neuronal calcium dynamics.
Monitoring Action Potential-Evoked Calcium Transients in Neuronal Populations
Vascular Physiology and Vasoconstriction Research with this compound
This compound is a valuable tool for real-time measurement of intracellular free calcium concentration ([Ca²⁺]i) in vascular smooth muscle cells, providing critical insights into the mechanisms of vascular tone and reactivity. Its ratiometric properties allow for reliable quantification of [Ca²⁺]i changes, which are fundamental to vasoconstriction and vasodilation.
Researchers utilize FURA PE-3 to explore how various physiological and pathological stimuli affect calcium signaling in blood vessels. For instance, studies on hypoxic pulmonary vasoconstriction (HPV), a crucial adaptive response in the lungs, have employed FURA PE-3 to simultaneously monitor vessel tension and smooth muscle [Ca²⁺]i. In rat intrapulmonary arteries, HPV is characterized by a biphasic constriction. FURA PE-3 measurements have revealed that the sustained phase of this response is dependent on the endothelium. physiology.org Furthermore, investigations using FURA PE-3 have shown that this sustained hypoxic vasoconstriction involves an increase in the calcium sensitivity of the contractile apparatus, a process that is also endothelium-dependent. physiology.org
In studies of rabbit facial vein, FURA PE-3 was used to demonstrate the complex interplay between the sarcoplasmic reticulum (SR) and calcium influx in regulating smooth muscle contraction. physiology.org Depleting the SR of calcium with caffeine (B1668208) abolished the contractile response to potassium chloride (KCl), even though the KCl-induced increase in steady-state [Ca²⁺]i, measured by FURA PE-3, was unchanged. physiology.org This finding suggests a dissociation between the global cytosolic calcium level and the contractile machinery, highlighting the importance of localized calcium signaling and SR function in vascular contraction. physiology.org
The role of specific ion channels in modulating vascular tone is also investigated using FURA PE-3. For example, blockers of large conductance Ca²⁺-activated potassium channels (KCa channels), such as charybdotoxin (B568394) and iberiotoxin, were found to induce concentration-dependent contraction, an effect linked to membrane depolarization and subsequent calcium influx. researchgate.net FURA PE-3 helps to directly correlate the activity of such channels with changes in cytosolic calcium that drive the mechanical response of the blood vessel.
Table 1: Research Findings in Vascular Physiology using FURA PE-3
| Vessel Type | Stimulus/Condition | Key Finding Measured with FURA PE-3 | Reference |
|---|---|---|---|
| Rat Intrapulmonary Artery | Hypoxia | Sustained phase of hypoxic vasoconstriction and the associated rise in [Ca²⁺]i are endothelium-dependent. | physiology.org |
| Rat Intrapulmonary Artery | Hypoxia + Diltiazem + KPSS | Hypoxia still evokes a rise in [Ca²⁺]i even when L-type calcium channels are blocked and the membrane is depolarized, indicating a voltage-independent calcium entry mechanism. | nih.gov |
| Rabbit Facial Vein | Caffeine (SR depletion) followed by 25 mM K⁺ | The steady-state increase in [Ca²⁺]i was not altered, despite the abolition of the isometric contraction, indicating SR depletion uncouples [Ca²⁺]i from contraction. | physiology.org |
| Rabbit Cerebral Arterioles | Cyclopiazonic acid (SERCA inhibition) | Depletion of SR calcium stores activates store-operated calcium channels, leading to a sustained elevation of [Ca²⁺]i that does not evoke constriction. | nih.gov |
Calcium's Role in Cellular Motility and Pigment Granule Migration
The movement of intracellular organelles is a fundamental cellular process, and the role of calcium as a regulator has been a subject of intense investigation. FURA PE-3 has been instrumental in clarifying the calcium dependence of specific motility events, such as the migration of pigment granules in retinal pigment epithelial (RPE) cells of teleost fish. biologists.comresearchgate.net
In teleost RPE, melanin (B1238610) pigment granules migrate in response to light: they disperse into long apical projections in the light and aggregate back into the cell body in the dark. biologists.comresearchgate.net This process serves to shield photoreceptors from excessive light. In vitro, aggregation can be triggered by cyclic AMP (cAMP), while dispersion is induced by its washout. biologists.com Using FURA PE-3 to monitor [Ca²⁺]i in isolated RPE cells, researchers have demonstrated that these extensive organelle movements occur without any detectable change in the basal intracellular calcium concentration. biologists.comresearchgate.net
Key experimental findings supporting the calcium-independent nature of this process include:
The induction of pigment aggregation with cAMP did not alter resting [Ca²⁺]i levels. biologists.comresearchgate.net
The initiation of pigment dispersion by washing out cAMP also failed to produce a change in [Ca²⁺]i. biologists.comresearchgate.net
Artificially elevating [Ca²⁺]i to high levels using the calcium ionophore ionomycin (B1663694) did not, by itself, trigger pigment granule movement, nor did it interfere with the aggregation or dispersion induced by cAMP manipulation. biologists.com
These results, obtained through precise [Ca²⁺]i measurements with FURA PE-3, strongly suggest that the actin-based cytoskeletal machinery responsible for pigment granule transport in these cells is not directly regulated by fluctuations in cytosolic calcium. biologists.comnih.gov This contrasts with other motility systems, such as vesicle exocytosis, where calcium influx is a direct trigger. rupress.org
Table 2: Investigation of [Ca²⁺]i During Pigment Granule Migration in RPE Cells using FURA PE-3
| Experimental Condition | Cellular Process | Observed Change in [Ca²⁺]i | Conclusion | Reference |
|---|---|---|---|---|
| Addition of cAMP | Pigment Granule Aggregation | No change from basal levels | Aggregation is not triggered by a rise in cytosolic calcium. | biologists.comresearchgate.net |
| Washout of cAMP | Pigment Granule Dispersion | No change from basal levels | Dispersion is not triggered by a rise in cytosolic calcium. | biologists.comresearchgate.net |
| Addition of Ionomycin | Artificial elevation of [Ca²⁺]i | Significant increase | Elevated cytosolic calcium does not induce pigment movement. | biologists.com |
Investigation of Calcium Dynamics in Subcellular Compartments with this compound (e.g., Endoplasmic Reticulum)
While FURA PE-3 is a cytosolic indicator, it is a powerful tool for indirectly studying the calcium dynamics of intracellular stores like the sarcoplasmic/endoplasmic reticulum (SR/ER). The SR/ER acts as a major reservoir of mobilizable calcium, and its state of depletion or repletion significantly impacts cytosolic calcium signals. By measuring the FURA PE-3 signal in the cytosol, researchers can make critical inferences about the function and regulation of SR/ER calcium handling.
A common experimental strategy involves depleting SR/ER calcium stores using specific inhibitors and observing the resulting changes in cytosolic calcium. For instance, in rabbit facial vein smooth muscle, FURA PE-3 was used to measure [Ca²⁺]i while the SR Ca²⁺ pump (SERCA) was inhibited by cyclopiazonic acid (CPA). physiology.org This inhibition, following caffeine-induced store depletion, led to a large and sustained contraction upon K⁺-induced calcium influx, demonstrating that the SR's ability to take up calcium is crucial for buffering incoming Ca²⁺ and regulating contractility. physiology.org
In another study on rabbit arteriolar smooth muscle, inhibiting SERCA with CPA was shown via FURA PE-3 imaging to cause a sustained elevation of cytosolic calcium. nih.gov This rise was dependent on extracellular calcium, providing evidence for the activation of store-operated calcium channels (SOCs) in the plasma membrane, which open in response to SR calcium depletion. nih.gov Intriguingly, this SOC-mediated calcium influx did not cause the arterioles to contract, suggesting the calcium enters a distinct subcellular compartment that is not directly coupled to the contractile machinery. nih.gov
FURA PE-3 has also been applied to study disease-related changes in SR function. In airway smooth muscle cells from asthmatic subjects, the release of calcium from the SR, triggered by agonists like bradykinin (B550075) or by SERCA blockade with thapsigargin, was measured. pnas.org The FURA PE-3 signal revealed that the peak cytosolic calcium response was significantly reduced in cells from asthmatic individuals, suggesting that SR calcium stores are partially depleted in this condition. pnas.org
Table 3: Use of FURA PE-3 to Study SR/ER Calcium Dynamics
| Cell Type | Method of SR/ER Manipulation | Effect on Cytosolic [Ca²⁺] (measured by FURA PE-3) | Inferred SR/ER Function | Reference |
|---|---|---|---|---|
| Rabbit Facial Vein Smooth Muscle | Caffeine followed by Cyclopiazonic Acid (CPA) | Augments K⁺-induced [Ca²⁺]i increase and restores contraction. | SR acts as a superficial buffer barrier, sequestering Ca²⁺ influx. | physiology.org |
| Rabbit Arteriolar Smooth Muscle | Cyclopiazonic Acid (CPA) | Sustained elevation of [Ca²⁺]i dependent on extracellular Ca²⁺. | SR depletion activates store-operated Ca²⁺ entry. | nih.gov |
| Human Airway Smooth Muscle | Bradykinin, Ryanodine, Thapsigargin | Reduced peak [Ca²⁺]i release in cells from asthmatic subjects. | SR Ca²⁺ stores are partially depleted in asthma. | pnas.org |
Comparative Research Perspectives on Fura Pe 3 Potassium Salt and Other Calcium Indicators
Assessment of FURA PE-3 POTASSIUM SALT Performance Relative to Fura-2 and Indo-1
FURA PE-3 was developed as an improved iteration of the widely used Ca²⁺ indicator, Fura-2. interchim.fr A primary challenge with polycarboxylate indicators like Fura-2 is their tendency to leak from the cytoplasm and accumulate in organelles. core.ac.uk FURA PE-3 addresses this issue through a structural modification; it is a zwitterionic analog of Fura-2, which significantly reduces its leakage from the cytosol. core.ac.ukgoogle.com This enhanced cytosolic retention allows for more stable and prolonged measurements of intracellular Ca²⁺ concentrations, with cells remaining brightly loaded and responsive for hours. core.ac.uknih.gov
In contrast to Fura-2, which can show a continuous increase in apparent intracellular calcium levels due to leakage into the high-calcium extracellular medium, FURA PE-3 exhibits a much more stable baseline, reflecting its lower leakage rate. google.com This characteristic is crucial for long-term experiments and for obtaining accurate measurements of cytosolic free calcium.
Indo-1, another popular ratiometric Ca²⁺ indicator, offers advantages such as a dual-emission spectrum and suitability for flow cytometry. nih.govwikipedia.org However, FURA PE-3's primary advantage over both Fura-2 and Indo-1 lies in its superior cytosolic retention. core.ac.uknih.gov While Indo-1 may be less prone to compartmentalization than Fura-2, FURA PE-3 is specifically designed to resist both leakage and compartmentalization. google.comnih.gov
From a spectral standpoint, FURA PE-3 has fluorescent properties similar to Fura-2. sigmaaldrich.com Fura-2's excitation maximum shifts from approximately 363 nm in a Ca²⁺-free environment to 335 nm when saturated with Ca²⁺, with a relatively stable emission maximum around 510 nm. biotium.com Indo-1, on the other hand, has a single excitation and dual emission peaks, shifting from about 475 nm in the absence of calcium to 400 nm in its presence. wikipedia.org The choice between these indicators often depends on the specific experimental setup, such as the imaging modality (microscopy vs. flow cytometry) and the duration of the experiment. thermofisher.com
Interactive Table: Comparison of FURA PE-3, Fura-2, and Indo-1
| Feature | This compound | Fura-2 | Indo-1 |
| Indicator Type | Ratiometric, UV-excitable | Ratiometric, UV-excitable | Ratiometric, UV-excitable |
| Key Advantage | Excellent cytosolic retention, resists leakage and compartmentalization. core.ac.ukgoogle.com | Well-established, high sensitivity. scbt.comthermofisher.com | Dual emission, suitable for flow cytometry. nih.govwikipedia.org |
| Leakage/Compartmentalization | Significantly reduced. core.ac.ukgoogle.com | Prone to leakage and compartmentalization. core.ac.uk | Less prone to compartmentalization than Fura-2. nih.gov |
| Spectral Shift | Excitation shift upon Ca²⁺ binding. sigmaaldrich.com | Excitation shift from ~363 nm (Ca²⁺-free) to ~335 nm (Ca²⁺-saturated). biotium.com | Emission shift from ~475 nm (Ca²⁺-free) to ~400 nm (Ca²⁺-saturated). wikipedia.org |
| Primary Application | Long-term imaging, accurate cytosolic Ca²⁺ measurement. core.ac.uknih.gov | Ratio-imaging microscopy. thermofisher.com | Flow cytometry, laser scanning microscopy. wikipedia.org |
Complementary Use of this compound with Visible Light-Excitable Indicators
The use of multiple fluorescent probes simultaneously, known as multiplexing, allows for the concurrent measurement of several cellular parameters. FURA PE-3, being a UV-excitable indicator, can be used in conjunction with visible light-excitable indicators to monitor different aspects of cell physiology.
Visible light-excitable indicators, such as Fluo-3, Fluo-4, and the Calcium Green series, offer several advantages, including reduced phototoxicity and compatibility with common laser lines found in confocal microscopes and flow cytometers. thermofisher.com For instance, Fluo-3 is essentially non-fluorescent in the absence of Ca²⁺ and shows a significant increase in fluorescence upon binding, with an emission maximum around 525 nm. thermofisher.com
By combining a UV-excitable probe like FURA PE-3 with a visible light-excitable probe, researchers can design experiments to simultaneously measure cytosolic Ca²⁺ (with FURA PE-3) and other events, such as changes in the concentration of other ions or pH, using spectrally distinct probes. nih.gov This approach is particularly powerful in two-photon microscopy, where the broad excitation spectra allow for the simultaneous excitation of multiple fluorophores with a single wavelength. thermofisher.com For example, FURA PE-3 could be used to provide a stable, ratiometric baseline of cytosolic Ca²⁺, while a visible light-excitable indicator could be targeted to a specific organelle to measure localized Ca²⁺ dynamics.
The ability to perform ratiometric measurements with FURA PE-3 provides a robust measure of Ca²⁺ concentration, which can complement the intensity-based measurements of many single-wavelength visible light indicators. thermofisher.com This combination can help to correct for variations in dye loading, cell thickness, and photobleaching, leading to more accurate and reliable data.
Future Directions in Fluorescent Calcium Probe Development Informed by this compound Characteristics
The development of FURA PE-3 highlights a key direction in the evolution of fluorescent probes: the enhancement of intracellular retention and the targeting of indicators to specific subcellular compartments. The success of FURA PE-3's zwitterionic design in preventing leakage has spurred further research into creating probes with improved localization and stability. core.ac.ukgoogle.com
Future developments are likely to focus on several key areas inspired by the characteristics of FURA PE-3:
Improved Targeting: Building on the concept of modifying the indicator's structure to control its cellular location, future probes may incorporate specific motifs to target them to mitochondria, the endoplasmic reticulum, or the plasma membrane. This will allow for more precise measurements of Ca²⁺ dynamics within these crucial microdomains.
Enhanced Photostability and Brightness: While FURA PE-3 offers excellent retention, the ongoing quest for brighter and more photostable dyes continues. This is particularly important for long-term imaging and for visualizing rapid, low-amplitude Ca²⁺ signals.
Multi-Parameter Sensing: The complementary use of FURA PE-3 with other indicators points towards the development of single probes capable of sensing multiple ions or cellular parameters. This would streamline multiplexing experiments and provide a more holistic view of cellular signaling networks.
Red-Shifted Indicators: Developing ratiometric indicators with excitation and emission profiles in the red and far-red regions of the spectrum would minimize phototoxicity and autofluorescence, allowing for deeper tissue imaging.
Challenges and Future Directions in Fura Pe 3 Potassium Salt Research
Optimization of FURA PE-3 POTASSIUM SALT Loading and Retention Across Diverse Cell Types
A significant challenge in the application of this compound lies in achieving consistent and optimal loading and retention across the vast diversity of cell types. The physicochemical properties of the cell membrane, which can vary significantly between different cells, play a crucial role in the uptake and retention of the dye. For instance, differences in membrane lipophilicity can affect the efficiency of dye loading and the rate at which it is extruded from the cell. science.gov
Furthermore, the ester forms of calcium indicators, which are used to facilitate cell loading, are substrates for organic anion transporters. biotium.com This can lead to active efflux of the dye from the cytoplasm, resulting in a gradual loss of the fluorescent signal and limiting the duration of experiments. biotium.com The rate of this efflux can vary considerably between cell types, necessitating cell-specific optimization of loading protocols. biotium.com Researchers are exploring various strategies to address these challenges, including the use of transient permeabilization techniques and the co-administration of organic anion transporter inhibitors to improve dye retention. biotium.com
Table 1: Factors Influencing Fura PE-3 Loading and Retention
| Factor | Description | Potential Impact on Fura PE-3 |
| Cell Type | Different cell types exhibit variations in membrane composition and transporter expression. | Affects loading efficiency and retention time. biotium.com |
| Membrane Lipophilicity | The lipid composition of the cell membrane influences the passive diffusion of the AM ester form of the dye. | Can lead to variable loading and release rates. science.gov |
| Organic Anion Transporters | These transporters can actively extrude the dye from the cytoplasm. | Results in signal decay and limits experimental duration. biotium.com |
| Temperature | The activity of membrane transporters is temperature-dependent. | Higher temperatures can increase the rate of dye efflux. biotium.com |
Development of Advanced Data Analysis Algorithms for this compound Imaging
The ratiometric nature of Fura PE-3, with its dual excitation wavelengths, provides a significant advantage in correcting for variations in dye concentration, cell thickness, and illumination intensity. However, extracting precise and meaningful quantitative data from Fura PE-3 imaging experiments requires sophisticated data analysis algorithms. The calculation of intracellular calcium concentration ([Ca²⁺]i) involves an in vitro calibration procedure to determine key parameters such as the minimum (Rmin) and maximum (Rmax) fluorescence ratios and the dissociation constant (Kd) of the dye. oup.com
Future advancements in this area are focused on developing more robust and automated analysis pipelines. This includes algorithms for background subtraction, motion correction in live-cell imaging, and the segmentation of individual cells or subcellular regions of interest. Moreover, the development of algorithms that can account for potential spectral cross-talk when Fura PE-3 is used in combination with other fluorescent probes is crucial for accurate multi-parameter imaging.
Integration of this compound with Multi-Parameter Live-Cell Assays
A growing trend in cell biology is the move towards multi-parameter assays that allow for the simultaneous measurement of several cellular processes in real-time. Integrating Fura PE-3 with other fluorescent probes enables researchers to correlate changes in intracellular calcium with other critical events such as changes in intracellular pH, mitochondrial membrane potential, or the activity of specific enzymes. oup.com
For example, Fura PE-3 has been successfully used in conjunction with the pH-sensitive dye 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF) to concurrently measure [Ca²⁺]i and intracellular pH. oup.com This approach provides a more comprehensive understanding of cellular homeostasis and the interplay between different signaling pathways. oup.com The development of new fluorescent probes with distinct spectral properties and the refinement of imaging systems with multiple excitation and emission channels will further expand the possibilities for multi-parameter live-cell assays incorporating Fura PE-3.
Expanding the Applicability of this compound to Complex Biological Systems
While Fura PE-3 has been extensively used in cultured cells, there is a significant interest in extending its application to more complex biological systems such as tissues, organoids, and even whole organisms. fsu.eduresearchgate.net Imaging calcium dynamics in these systems presents unique challenges, including light scattering, limited dye penetration, and the heterogeneity of the cellular environment.
Recent studies have demonstrated the feasibility of using Fura-2, a related calcium indicator, for live-cell imaging in intestinal organoids to study nutrient transport and signaling. researchgate.net Similar approaches could be adapted for Fura PE-3, leveraging its ratiometric properties to obtain reliable calcium measurements in these three-dimensional structures. Furthermore, advancements in microscopy techniques, such as confocal and multiphoton microscopy, are crucial for overcoming the challenges of imaging in thick tissue samples and providing high-resolution spatial and temporal information on calcium signaling. fsu.edu The development of mouse models and in vivo imaging techniques will be instrumental in studying the role of calcium signaling in physiological and pathological processes within the context of a living organism. nih.govnih.gov
Q & A
Q. What experimental protocols are recommended for calibrating FURA PE-3 Potassium Salt in calcium imaging studies?
Calibration requires establishing a ratio-metric response using calcium-free and calcium-saturated buffers. Prepare calcium calibration standards (e.g., 0 mM Ca²⁺ with 10 mM EGTA and saturating Ca²⁺ with 1 mM CaCl₂) and measure fluorescence at excitation wavelengths 340 nm and 380 nm. Calculate the dissociation constant (Kd) for FURA PE-3 under experimental conditions (e.g., pH, temperature) to account for environmental variability . Validate using intracellular calibration methods, such as ionomycin treatment, to ensure accurate in situ measurements .
Q. How can researchers optimize FURA PE-3 loading efficiency in primary cell cultures without compromising viability?
Use a low probe concentration (1–5 µM) and incubation times ≤60 minutes at 37°C. Include 0.02% pluronic acid to enhance solubility and reduce aggregation. Post-loading, wash cells thoroughly to remove extracellular dye. Assess viability via propidium iodide exclusion assays or MTT tests to confirm minimal cytotoxicity .
Q. What are the common artifacts in FURA PE-3 data, and how can they be mitigated?
Artifacts include autofluorescence (e.g., from NADH), photobleaching, and uneven dye distribution. Mitigate these by:
- Using excitation filters with narrow bandwidths to reduce autofluorescence.
- Limiting light exposure during imaging and employing low-light cameras.
- Normalizing fluorescence ratios to baseline measurements and including control experiments without the probe .
Advanced Research Questions
Q. How can FURA PE-3 be integrated with multiplexed imaging to study calcium crosstalk with other signaling ions (e.g., Mg²⁺, Zn²⁺)?
Pair FURA PE-3 with spectrally distinct probes (e.g., Mag-Fluo-4 for Mg²⁺ or Rhod-2 for mitochondrial Ca²⁺). Use sequential excitation/emission protocols to avoid spectral overlap. Validate specificity via siRNA knockdown of calcium channels or chelators (e.g., BAPTA-AM) to isolate calcium signals . For Zn²⁺ interference, employ TPEN (a Zn²⁺ chelator) to confirm FURA PE-3 selectivity .
Q. What methodologies resolve contradictory calcium transient data obtained with FURA PE-3 in heterogeneous cell populations?
Combine single-cell imaging with computational deconvolution algorithms (e.g., region-of-interest segmentation) to account for cell-to-cell variability. Validate using flow cytometry or RNA-seq to stratify cells by calcium-binding protein expression (e.g., calmodulin isoforms) . For tissue samples, employ two-photon microscopy to improve depth penetration and reduce scattering artifacts .
Q. How does FURA PE-3 perform in long-term in vivo calcium monitoring, and what are its limitations?
While FURA PE-3 is stable for ≤24 hours in vivo, photobleaching and cellular efflux limit prolonged use. For chronic studies, use genetically encoded calcium indicators (e.g., GCaMP) or inject FURA PE-3 conjugated with dextran to reduce leakage. Validate signal fidelity via microelectrode calcium measurements in parallel .
Methodological Considerations
Q. What statistical approaches are robust for analyzing time-lapse FURA PE-3 ratio data with high temporal resolution?
Use non-parametric tests (e.g., Wilcoxon signed-rank) for non-Gaussian distributions. Apply wavelet analysis to identify oscillatory calcium dynamics or machine learning (e.g., hidden Markov models) to classify transient patterns. Normalize data to baseline fluorescence ratios to account for drift .
Q. How can researchers validate FURA PE-3 specificity in pathological models with disrupted calcium homeostasis (e.g., oxidative stress)?
Perform control experiments with calcium-free extracellular buffers and intracellular chelators (e.g., BAPTA-AM). Correlate FURA PE-3 signals with independent methods, such as electrophysiology or FRET-based sensors. In oxidative stress models, confirm that FurA-regulated pathways (unrelated to calcium) do not indirectly alter probe performance .
Data Interpretation and Troubleshooting
Q. What experimental factors contribute to inconsistent FURA PE-3 ratios between technical replicates?
Variability arises from uneven dye loading, temperature fluctuations, or pH shifts. Standardize protocols by:
Q. How should researchers address discrepancies between FURA PE-3 data and electrophysiological recordings in neuronal calcium studies?
Calcium imaging reflects bulk cytoplasmic changes, while electrophysiology captures localized fluxes (e.g., near channels). Combine both methods and apply spatial masking to align regions of interest with electrode placement. Use pharmacology (e.g., thapsigargin to deplete ER stores) to isolate sources of calcium signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
